2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide
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Description
2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C23H19BrN4O4 and its molecular weight is 495.333. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Hemolytic Activity
Research on 1,3,4-oxadiazole compounds, closely related to the query compound, indicates significant antimicrobial properties. For instance, a study by Gul et al. (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides demonstrating varying degrees of antimicrobial and hemolytic activity. These compounds showed promising activity against selected microbial species, suggesting potential applications in developing new antimicrobial agents with reduced cytotoxicity Gul et al., 2017.
Anticancer Properties
Another study highlighted the synthesis of 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol, which were evaluated for their cytotoxicity against various cancer cell lines. This research found specific compounds displaying high cytotoxicity on PANC-1 and HepG2 cell lines, suggesting that similar structures, including the query compound, might possess valuable anticancer properties Vinayak et al., 2014.
Anti-bacterial and Anti-salmonella Activity
1,3,4-Oxadiazole derivatives also exhibit potent antibacterial activity. For example, Salama (2020) synthesized new 2-amino-1,3,4-oxadiazole derivatives with significant activity against Salmonella typhi, highlighting the potential of oxadiazole compounds in treating bacterial infections Salama, 2020.
Properties
IUPAC Name |
2-[5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN4O4/c1-31-19-7-2-4-15(10-19)12-25-20(29)14-28-13-17(8-9-21(28)30)23-26-22(27-32-23)16-5-3-6-18(24)11-16/h2-11,13H,12,14H2,1H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLLSDRVEMXCQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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